3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O4S/c1-11-2-6-19-17(8-11)23-20(25)14-9-12(3-7-18(14)28-19)24-29(26,27)13-4-5-16(22)15(21)10-13/h2-10,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTFUPYCRCFQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzo-oxazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the chloro and fluoro substituents is usually achieved through halogenation reactions under controlled conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to changes in cell signaling, gene expression, or metabolic processes, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Dibenzo[b,f][1,4]Oxazepin Scaffold
- Target Compound: 8-Methyl substituent.
- Compound : 8-Chloro substituent .
- Chloro is electron-withdrawing, which may reduce electron density on the oxazepin ring, affecting reactivity or binding affinity.
- Compound : 7-Methyl substituent .
- Positional isomerism (7- vs. 8-methyl) could lead to conformational differences in the oxazepin scaffold, impacting interactions with enzymes or receptors.
Substituent Variations on the Aromatic Rings
- Target Compound : 3-Chloro-4-fluoro on the benzenesulfonamide.
- The combined electron-withdrawing effects of Cl and F may increase acidity of the sulfonamide proton and enhance metabolic stability.
- Compound : 4-Fluoro on the benzenesulfonamide .
- Lack of 3-chloro reduces steric bulk and lipophilicity compared to the target compound.
- Compound: 4-Hydroxy on the benzene ring (carboxamide variant) . Hydroxy groups introduce hydrogen-bond donor capability but reduce stability under oxidative conditions compared to halogenated analogs.
Functional Group Differences
Physicochemical and Structural Data Comparison
*Estimated based on structural analogy to .
Implications for Structure-Activity Relationships (SAR)
- Electron Effects : The 8-methyl group in the target may stabilize the oxazepin ring via hyperconjugation, contrasting with the electron-withdrawing 8-chloro in .
- Functional Group Impact : Sulfonamides (target and ) may exhibit stronger target binding via ionic interactions compared to carboxamides (), which rely on weaker hydrogen bonds .
Biological Activity
3-Chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) on the aromatic rings may enhance its biological activity through various mechanisms such as increased lipophilicity and improved receptor binding affinity.
-
Enzyme Inhibition :
- The compound has been shown to inhibit various enzymes that are crucial in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Studies indicate that similar compounds with halogen substitutions exhibit increased inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity :
- Antimicrobial Activity :
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
